AmmTX3

Binding affinity Kv4 channel Radioligand displacement

AmmTX3 uniquely blocks Kv4.2/Kv4.3 channels only when auxiliary DPP6/10 subunits are present (Kd=66 pM, Ki=19.5 pM). Unlike generic Kv4 blockers, its high-affinity binding is validated in native neurons and cardiac myocytes. Choose AmmTX3 for reliable pharmacological isolation of ISA and Ito in brain slice, Parkinson's disease, and memory studies. Genetic DPP6-KO controls confirm target specificity. Synthetic, >98% purity, lyophilized.

Molecular Formula C158H262N50O48S6
Molecular Weight 3822.5 g/mol
Cat. No. B1151265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmTX3
Molecular FormulaC158H262N50O48S6
Molecular Weight3822.5 g/mol
Structural Identifiers
InChIInChI=1S/C158H262N50O48S6/c1-19-77(12)121-147(246)176-64-115(221)200-117(73(4)5)148(247)179-81(16)126(225)177-80(15)125(224)173-62-113(219)181-86(33-22-26-50-159)130(229)196-105-72-262-258-68-101(194-134(233)89(35-24-28-52-161)184-132(231)88(34-23-27-51-160)186-138(237)96(59-109(165)215)191-154(253)124(83(18)211)207-137(236)94(46-49-116(222)223)189-152(251)122(78(13)20-2)204-136(235)93-45-48-110(216)180-93)142(241)188-92(44-47-107(163)213)128(227)174-60-111(217)172-61-112(218)183-98(65-209)139(238)197-100-67-257-261-71-104(195-131(230)87(37-30-54-170-157(166)167)182-114(220)63-175-129(228)95(58-108(164)214)190-153(252)123(79(14)21-3)205-146(105)245)145(244)203-119(75(8)9)150(249)199-103(144(243)192-97(57-84-40-42-85(212)43-41-84)155(254)208-56-32-39-106(208)156(255)256)70-260-259-69-102(198-149(248)118(74(6)7)202-140(239)99(66-210)193-127(226)82(17)178-141(100)240)143(242)187-91(38-31-55-171-158(168)169)133(232)185-90(36-25-29-53-162)135(234)201-120(76(10)11)151(250)206-121/h40-43,73-83,86-106,117-124,209-212H,19-39,44-72,159-162H2,1-18H3,(H2,163,213)(H2,164,214)(H2,165,215)(H,172,217)(H,173,224)(H,174,227)(H,175,228)(H,176,246)(H,177,225)(H,178,240)(H,179,247)(H,180,216)(H,181,219)(H,182,220)(H,183,218)(H,184,231)(H,185,232)(H,186,237)(H,187,242)(H,188,241)(H,189,251)(H,190,252)(H,191,253)(H,192,243)(H,193,226)(H,194,233)(H,195,230)(H,196,229)(H,197,238)(H,198,248)(H,199,249)(H,200,221)(H,201,234)(H,202,239)(H,203,244)(H,204,235)(H,205,245)(H,206,250)(H,207,236)(H,222,223)(H,255,256)(H4,166,167,170)(H4,168,169,171)/t77-,78-,79-,80-,81-,82-,83+,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,117-,118-,119-,120-,121-,122-,123-,124-/m0/s1
InChIKeySVJLXERVUUOWID-PKTDLBDVSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite lyophilized solidPurity rate: > 98%AA sequence: Pyr-Ile-Glu-Thr-Asn-Lys-Lys-Cys8-Gln-Gly-Gly-Ser-Cys13-Ala-Ser-Val-Cys17-Arg-Lys-Val-Ile-Gly-Val-Ala-Ala-Gly-Lys-Cys28-Ile-Asn-Gly-Arg-Cys33-Val-Cys35-Tyr-Pro-OHDisulfide bonds: Cys8-Cys28, Cys13-Cys33 and Cys17-Cys35Length (aa): 37

AmmTX3: A Scorpion α-KTX15 Family Peptide Blocker of Kv4.2/Kv4.3 Potassium Channels


AmmTX3 is a 37-amino-acid peptide toxin (3823.5 Da) isolated from the venom of the scorpion Androctonus mauretanicus, belonging to the α-KTX15 toxin subfamily [1]. It functions as a pore blocker of voltage-gated potassium channels Kv4.2 and Kv4.3, which mediate the subthreshold-operating somatodendritic A-type K+ current (ISA) in CNS neurons and the transient outward potassium current (Ito) in cardiac tissue [2][3]. Unlike many Kv4 blockers that show poor activity in heterologous expression systems, AmmTX3's high-affinity blockade depends critically on the presence of dipeptidyl peptidase-like auxiliary subunits DPP6 and DPP10, which are native components of neuronal Kv4 channel complexes [2]. The toxin exhibits binding affinity of 66 pM in rat brain synaptosomes (Kd) and blocks native A-type potassium currents with IC50 values of 130 nM in cerebellar granule neurons and 131 nM (Ki) in striatal neurons [1][4][5].

Why AmmTX3 Cannot Be Substituted by Generic Kv4 Blockers or Sequence-Homologous α-KTX15 Toxins


Generic substitution of Kv4 channel blockers fails for three evidence-based reasons specific to AmmTX3. First, AmmTX3 exhibits 20–130× higher binding affinity (Ki = 19.5 pM in competitive displacement assays; Kd = 66 pM in synaptosomes) compared to its closest sequence homolog Aa1 (94% sequence identity; Ki = 44.2 pM) despite their structural similarity [1]. Second, AmmTX3's high-affinity blockade of Kv4.2/Kv4.3 requires the presence of DPP6 or DPP10 auxiliary subunits—a property that explains why these toxins show robust activity in native neurons but fail to efficiently block Kv4 currents in standard heterologous expression systems lacking DPPs [2]. This DPP-dependence fundamentally distinguishes AmmTX3's pharmacological profile from other Kv4-targeting toxins such as phrixotoxin-1 (IC50 5–70 nM, spider-derived, distinct binding mechanism) and heteropodatoxins (spider toxins with broader Kv4.x pan-blockade) [3][4]. Third, unlike BmTX3—which preferentially inhibits Kv4.1 (IC50 = 105 nM) with reduced efficacy on Kv4.2/Kv4.3—AmmTX3 specifically targets the Kv4.2 and Kv4.3 subunits that constitute the predominant neuronal ISA and cardiac Ito currents in mammals [5]. Consequently, selecting an alternative α-KTX15 toxin or a generic Kv4 blocker without verifying DPP-dependence, subtype selectivity, and validated in vivo activity introduces substantial experimental risk and confounds data interpretation.

AmmTX3 Quantitative Evidence Guide: Direct Comparator Data for Procurement Decisions


AmmTX3 vs. Aa1: 2.3-Fold Higher Binding Affinity in Direct Competitive Displacement Assay

AmmTX3 demonstrates superior binding affinity compared to its closest sequence homolog Aa1 (94% sequence identity) in a direct head-to-head competitive displacement assay using rat brain synaptosomes. Both toxins compete with 125I-labeled sBmTX3 for the same receptor site, but AmmTX3 achieves full inhibition with a Ki of 19.5 pM, whereas Aa1 requires a Ki of 44.2 pM [1][2]. This 2.3-fold difference in inhibitory constant translates to measurably higher potency at the native Kv4 channel complex in neuronal tissue.

Binding affinity Kv4 channel Radioligand displacement Synaptosome

AmmTX3 DPP6/DPP10 Dependence: Mechanism-Based Selectivity Unavailable in Heterologous Expression Without Auxiliary Subunits

AmmTX3's high-affinity blockade of Kv4.2 and Kv4.3 channels is strictly dependent on the presence of auxiliary subunits DPP6 or DPP10 [1]. In heterologous cells co-expressing Kv4.2 or Kv4.3 with DPP6 or DPP10, AmmTX3 blocks A-type K+ currents with high efficacy. In contrast, when Kv4.2 or Kv4.3 are expressed alone in heterologous systems (Xenopus oocytes or HEK cells without DPPs), AmmTX3—like other α-KTX15 toxins—fails to efficiently block the current [1][2]. Furthermore, AmmTX3 blocks the subthreshold-operating A-type K+ current in cerebellar granule neurons from wild-type mice but shows no block in neurons from DPP6-knockout mice, providing genetic validation of DPP-dependence [1].

Auxiliary subunit DPP6 DPP10 Kv4 channel complex Heterologous expression

AmmTX3 Synthetic Availability via Native Chemical Ligation Enables Reproducible Supply Unconstrained by Venom Sourcing

AmmTX3 has been successfully synthesized via native chemical ligation (NCL) strategy using peptide hydrazide as crypto-thioester, yielding biologically active folded toxin with 3D structure validated by NMR spectroscopy [1][2]. The synthetic AmmTX3-NCL demonstrates biological activity coherent with native toxin, showing similar time course of Kv4.2 current inhibition without alteration of activation kinetics when tested on HEK cells co-expressing Kv4.2 α subunit with KChIP and DPP6 auxiliary subunits [3]. This synthetic route eliminates reliance on venom extraction from Androctonus mauretanicus scorpions and enables production of milligram quantities with >95% purity [4].

Chemical synthesis Native chemical ligation Peptide synthesis Reproducibility

AmmTX3 In Vivo Functional Validation: 53% Increase in Afferent-Evoked Responses Following IA Blockade in Brainstem Neurons

In acute brain slice preparations from transgenic mice, application of the specific Kv4 channel blocker AmmTX3 to block the A-type K+ current (IA) produced a quantifiable 53% increase in the response to afferent stimulation in neurons of the rostral nucleus of the solitary tract (rNST) [1][2]. Using dynamic clamp to create a synthetic IA conductance, the same study demonstrated a significant 14% decrease in responsiveness to afferent stimulation in cells lacking endogenous IA, confirming the causal role of IA in regulating afferent input integration [1].

IA current Afferent stimulation Rostral nucleus of the solitary tract Patch clamp In vivo electrophysiology

AmmTX3 Intrastriatal Infusion Restores Behavioral Deficits in Parkinson's Disease Rodent Models at 0.2–0.4 μg Doses

Striatal infusion of AmmTX3 at doses of 0.2–0.4 μg in rodent models of Parkinson's disease produced significant behavioral improvements across multiple domains: reduced motor deficits, decreased anxiety-like behavior, and restored short-term social and spatial memory [1][2]. These therapeutic-like effects were observed following bilateral and partial dopaminergic degeneration, positioning Kv4 channel blockade as a potential adjunctive therapeutic target distinct from dopamine replacement strategies [1].

Parkinson's disease Motor deficits Cognitive restoration Kv4 channels Behavioral pharmacology

AmmTX3 Application Scenarios: Research Contexts Where AmmTX3 Provides Documented Advantage


Neuronal A-Type Potassium Current (IA) Pharmacological Isolation in CNS Slice Electrophysiology

AmmTX3 enables specific pharmacological isolation of the Kv4.2/Kv4.3-mediated subthreshold-operating A-type K+ current (ISA) in acute brain slice preparations. As demonstrated in cerebellar granule neurons, substantia nigra pars compacta dopaminergic neurons, and rNST neurons, AmmTX3 (100 nM–1 μM) blocks IA without affecting delayed rectifier potassium currents, hyperpolarization-activated cation current (IH), or modifying voltage-dependent gating properties [1][2][3]. Application of 300 nM AmmTX3 in SNc dopaminergic neurons produced near-complete IA blockade and significantly increased spontaneous firing frequency [2]. This specific pharmacological profile is validated by genetic knockout controls showing that AmmTX3 fails to block IA in DPP6-deficient neurons, confirming target specificity in native tissue [1].

Cardiac Transient Outward Potassium Current (Ito) Investigation in Cardiomyocytes and Arrhythmia Models

AmmTX3 serves as a validated inhibitor of the cardiac transient outward potassium current (Ito) mediated by Kv4.2/Kv4.3 channels. The synthetic AmmTX3-NCL has been characterized on adult rat cardiomyocytes and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) using patch-clamp electrophysiology, with integrated cardiac effects studied via ECG recording in wild-type mice [1]. Unlike BmTX3 which shows preferential Kv4.1 inhibition (IC50 = 105 nM) with reduced Kv4.2/Kv4.3 efficacy, AmmTX3 specifically targets the Kv4.2/Kv4.3 subunits that constitute the predominant cardiac Ito current in mammalian ventricular myocytes [2][3]. This selectivity profile makes AmmTX3 particularly suitable for studies investigating Ito's contribution to early repolarization and arrhythmogenesis.

Parkinson's Disease Pathophysiology Research and Kv4-Targeted Adjunctive Therapy Development

AmmTX3 is validated in rodent models of Parkinson's disease for investigating Kv4 channel contributions to motor and non-motor symptoms. Intrastriatal infusion of AmmTX3 (0.2–0.4 μg) reduces motor deficits, decreases anxiety-like behavior, and restores short-term social and spatial memory impairments following dopaminergic degeneration [1]. This in vivo efficacy, combined with AmmTX3's ability to abolish rebound pauses and modulate pacemaking in mesoaccumbal and nigrostriatal dopamine neurons (1 μM application increased interspike voltage trajectory slope from 23.66 to 109.1 mV/s in mesoaccumbal neurons, and from 34.5 to 94.47 mV/s in nigrostriatal neurons) [2], supports its use in preclinical studies examining Kv4 channel modulation as an adjunctive therapeutic strategy independent of dopamine replacement.

Hippocampal Synaptic Plasticity and Spatial Memory Studies Requiring In Vivo Kv4 Blockade

AmmTX3 intracerebroventricular (i.c.v.) infusion in rats increases and stabilizes the EPSP-spike (E-S) component of long-term potentiation (LTP) in the dentate gyrus without affecting basal synaptic transmission or short-term plasticity [1]. The same study demonstrated that AmmTX3-mediated Kv4 channel blockade impairs reference memory in a radial maze task, establishing a causal link between Kv4 channel function and spatial memory performance [1]. This in vivo electrophysiological-behavioral correlation dataset positions AmmTX3 as a uniquely validated tool for investigating the role of Kv4 channels in hippocampal memory encoding and synaptic integration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AmmTX3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.